Myristyl arachidate
Overview
Description
Myristyl arachidate, also known as tetradecyl eicosanoate, is a wax ester . It has the empirical formula C34H68O2 and a molecular weight of 508.90 .
Molecular Structure Analysis
The molecular structure of Myristyl arachidate is represented by the SMILES stringCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
. This indicates a long chain of carbon and hydrogen atoms, with an ester functional group (C=O-O) connecting the myristyl (tetradecyl) and arachidic (eicosanoic) parts of the molecule .
Scientific Research Applications
Modulation of Inflammatory and Pain Mechanisms
Research has highlighted the significant biochemical transformations of arachidonic acid, a closely related compound to Myristyl arachidate, which plays a crucial role in the formation of biologically active metabolites involved in inflammation and pain. This understanding has led to the exploration of multitarget inhibitors that can enhance efficacy or reduce side-effects in treating inflammation and pain by targeting multiple pathways in the arachidonic acid cascade (Hwang et al., 2013).
Influence on Lipid Profiles and Insulin Sensitivity
Studies have shown that nonesterified fatty acids, including arachidate, are elevated in obesity and play a role in developing comorbidities. Research into the major constituents of nonesterified fatty acids has implications for understanding the relationship between fatty acids, adiposity, insulin sensitivity, and lipid levels (Sabin et al., 2007).
Cardioprotective Effects
Arachidonic acid, related to Myristyl arachidate, has been shown to protect neonatal rat cardiac myocytes from ischemic injury through the activation of protein kinase C, suggesting a potential mechanism for cardioprotection that could be relevant for compounds like Myristyl arachidate (Mackay & Mochly‐Rosen, 2001).
Safety And Hazards
properties
IUPAC Name |
tetradecyl icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBICALCKYSGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336931 | |
Record name | Tetradecyl icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myristyl arachidate | |
CAS RN |
22413-04-3 | |
Record name | Eicosanoic acid, tetradecyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22413-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecyl icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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